molecular formula C14H10Cl2O3 B6407227 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% CAS No. 1261944-58-4

4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6407227
CAS RN: 1261944-58-4
M. Wt: 297.1 g/mol
InChI Key: JFHHIKBLAOUQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% (DCPMB) is an organic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a melting point of approximately 138°C. DCPMB has been used in the synthesis of a variety of organic compounds, as well as for the study of biochemical and physiological effects.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the study of drug metabolism. 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-cancer drugs.

Mechanism of Action

4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% is believed to act as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme is responsible for the production of catecholamines, which are neurotransmitters involved in the regulation of mood, appetite, and behavior. By inhibiting tyrosine hydroxylase, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% may be able to alter the levels of catecholamines in the body, potentially leading to changes in mood, appetite, and behavior.
Biochemical and Physiological Effects
4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has been shown to reduce levels of dopamine and norepinephrine, two neurotransmitters involved in the regulation of mood, appetite, and behavior. 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has also been shown to reduce levels of serotonin, a neurotransmitter involved in the regulation of sleep, appetite, and mood. In addition, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has been shown to reduce levels of the stress hormone cortisol.

Advantages and Limitations for Lab Experiments

4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable at room temperature. In addition, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% is relatively non-toxic and has been shown to have minimal effects on the environment. However, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has several limitations for use in laboratory experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. In addition, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has a low melting point, making it difficult to handle in high temperatures.

Future Directions

The future directions of 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% research are numerous. One potential direction is to further explore its effects on neurotransmitter levels, as well as its effects on other hormones and metabolites. Another potential direction is to explore the effects of 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% on gene expression, as well as its potential therapeutic applications. Additionally, further research could be done to explore the effects of 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% on the environment, as well as its potential toxicity. Finally, further research could be done to explore the potential applications of 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% in the synthesis of pharmaceuticals.

Synthesis Methods

4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% can be synthesized from 4-methoxybenzoic acid, 2,3-dichlorophenol and sulfuric acid. The reaction involves the condensation of 4-methoxybenzoic acid with 2,3-dichlorophenol in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature of approximately 80°C and the product is isolated by filtration. The yield of the reaction is approximately 95%.

properties

IUPAC Name

4-(2,3-dichlorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-12-7-8(14(17)18)5-6-9(12)10-3-2-4-11(15)13(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHHIKBLAOUQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691188
Record name 2',3'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261944-58-4
Record name 2',3'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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